2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide
Description
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide |
InChI |
InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)19-16/h1-9H,10-11H2,(H,17,20)(H,18,19) |
InChI Key |
DLDUWMKXHKTLEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2 |
solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide is a compound that integrates a benzimidazole core with a sulfanyl group and an acetamide moiety. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
The biological activities of this compound have been primarily explored in terms of its antiproliferative , antimicrobial , and antioxidant properties.
Antiproliferative Activity
Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole linked with sulfide and sulfoxide groups have been shown to inhibit cell proliferation in liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. The synthesized derivatives displayed varying levels of activity, with some compounds achieving IC50 values in the low micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 10 |
| MCF-7 | 8 | |
| A549 | 12 |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been investigated. Compounds similar to this compound have shown activity against Gram-positive bacteria, including strains resistant to conventional antibiotics like MRSA. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 5 |
| Enterococcus faecalis (VRE) | 10 |
Antioxidant Properties
Antioxidant activity is another area where benzimidazole derivatives have shown promise. The presence of the sulfanyl group may contribute to radical scavenging activities, protecting cells from oxidative stress. Studies indicate that these compounds can reduce lipid peroxidation and enhance cellular antioxidant defenses .
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
- Anticancer Studies : A series of benzimidazole sulfides were synthesized and tested for their antiproliferative effects. The study found that modifications to the acetamide moiety significantly affected the potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Antimicrobial Efficacy : Research focusing on the antibacterial effects of benzimidazole derivatives revealed that certain structural modifications enhanced activity against resistant bacterial strains, indicating a potential for developing new antibiotics from this class of compounds .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have shown that they may induce apoptosis in cancer cells via mitochondrial pathways, further supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Table 3: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Implications |
|---|---|---|---|---|
| 2-(1H-Benzimidazol-2-ylsulfanyl)-N-benzylacetamide | 313.37 | ~3.0* | ~95.8 | Moderate lipophilicity, CNS penetration |
| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide | 326.29 | ~1.0 | ~120 | Higher polarity, reduced membrane permeability |
| 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide | 328.45 | 3.95 | 95.8 | High lipophilicity, potential toxicity |
*Estimated based on structural analogs .
- Lipophilicity (LogP) : VS25’s LogP (~3.0) balances solubility and membrane permeability, whereas nitro-substituted analogs (LogP ~1.0) may require prodrug strategies for bioavailability .
Structure-Activity Relationships (SAR)
- Benzimidazole Core : Essential for target binding (e.g., kinase inhibition or GPCR modulation). Removal or replacement (e.g., with triazole in ) abolishes activity .
- Sulfanyl Linker : The sulfur atom may enhance stability or participate in covalent binding with cysteine residues in enzymes .
- N-Substituents :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-mercaptobenzimidazole reacts with chloroacetyl chloride to form the thioether intermediate, which is subsequently coupled with benzylamine. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization (e.g., methanol or ethanol). Key characterization includes IR spectroscopy (e.g., C=O stretch at ~1680–1700 cm⁻¹) and ¹H NMR (δ 4.31 ppm for CH₂ adjacent to the amide group) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H NMR : Identifies aromatic protons (δ 7.66–8.68 ppm for benzimidazole and benzyl groups) and methylene linkages (δ 4.31–4.55 ppm).
- IR Spectroscopy : Confirms amide C=O (~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 338.4 for C₁₆H₁₅N₃OS) .
Q. What in vitro biological assays are commonly used to evaluate its antimicrobial activity?
- Methodology :
- Gram-positive bacteria : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Enterococcus faecalis using broth microdilution.
- Gram-negative bacteria : MIC testing against Klebsiella pneumoniae and Escherichia coli. Activity is compared to reference antibiotics (e.g., ampicillin) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what factors influence reaction efficiency?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Temperature control : Reflux conditions (100–120°C) improve reaction rates but require careful monitoring to avoid side products (e.g., oxidation of thioether).
- Catalysis : Use of triethylamine or DMAP to accelerate amide bond formation .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Purity verification : Re-test compounds after HPLC purification to exclude impurities (e.g., unreacted benzylamine).
- Assay standardization : Use CLSI guidelines for MIC assays to ensure reproducibility.
- Structural analogs : Compare activity of derivatives (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide) to identify pharmacophore requirements .
Q. What computational approaches predict interactions between this compound and biological targets (e.g., G-protein-coupled receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., β2-adrenergic receptor).
- Force field parameterization : Assign bonded parameters (bond angles, dihedrals) using the CHARMM General Force Field (CGenFF), validated via quantum mechanical calculations .
Q. What strategies are employed to analyze hydrogen-bonding patterns in its crystal structure?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
